6-[(Tert-butoxycarbonyl)amino]hexanoic acid

Catalog No.
S667652
CAS No.
6404-29-1
M.F
C11H21NO4
M. Wt
231.29 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-[(Tert-butoxycarbonyl)amino]hexanoic acid

CAS Number

6404-29-1

Product Name

6-[(Tert-butoxycarbonyl)amino]hexanoic acid

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7-9(13)14/h4-8H2,1-3H3,(H,12,15)(H,13,14)

InChI Key

ZIOCIQJXEKFHJO-QMMMGPOBSA-N

SMILES

CC(C)(C)OC(=O)NCCCCCC(=O)O

Synonyms

Boc-Nle-OH;Boc-L-norleucine;6404-28-0;(S)-2-((tert-Butoxycarbonyl)amino)hexanoicacid;MFCD00037270;ST50825817;(2S)-2-[(tert-butoxycarbonyl)amino]hexanoicacid;(S)-2-(Boc-amino)caproicacid;(S)-2-(Boc-amino)hexanoicacid;BOC-norleucine;N-Boc-L-norleucine;AC1MBZLF;15555_ALDRICH;SCHEMBL1350139;CHEMBL1222171;15555_FLUKA;CTK5C0532;N-(tert-Butoxycarbonyl)norleucine;MolPort-003-725-663;ZIOCIQJXEKFHJO-QMMMGPOBSA-N;Tertiarybutoxycarbonyl-L-norleucine;ZINC2384826;ANW-73154;FD3074;KM0810

Canonical SMILES

CCCCC(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Synthesis of Peptides and Proteins:

6-[(Tert-butoxycarbonyl)amino]hexanoic acid, also known as Boc-6-Ahx-OH or 6-(Boc-amino)hexanoic acid, is a valuable reagent in peptide synthesis. The Boc group (tert-butoxycarbonyl) serves as a protecting group for the amine functionality, allowing for the selective formation of peptide bonds. After chain assembly, the Boc group can be selectively removed under mild acidic conditions to reveal the free amine, enabling further conjugation or cyclization reactions [].

Drug Discovery and Development:

Derivatives of 6-[(Tert-butoxycarbonyl)amino]hexanoic acid have been explored for their potential antibacterial properties. Studies suggest that these compounds can inhibit the activity of various enzymes involved in bacterial growth and proliferation, including chymotrypsin, Factor VIIa, and plasmin []. Further research is needed to evaluate their efficacy and safety as potential therapeutic agents.

6-[(Tert-butoxycarbonyl)amino]hexanoic acid, also known as Boc-6-aminohexanoic acid or N-Boc-6-aminohexanoic acid, is a synthetic molecule derived from the natural amino acid lysine []. It belongs to a class of compounds called protected amino acids, where a protecting group (Boc in this case) is attached to the amino group, making it unreactive for certain chemical reactions. Boc-6-Ahx-OH is a valuable intermediate used in the synthesis of various peptides and other complex molecules in scientific research [].


Molecular Structure Analysis

The key features of Boc-6-Ahx-OH's structure include:

  • Central Carbon Chain: A six-carbon (hexanoic) chain forms the backbone of the molecule.
  • Carboxylic Acid Group: One end of the chain terminates in a carboxylic acid group (COOH), responsible for its acidic properties [].
  • Amino Group: The other end has an amino group (NH2) protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a bulky structure containing a tert-butyl (C(CH3)3) moiety bonded to a carbonyl (C=O) group, which temporarily masks the reactivity of the amino group [].

This structure allows Boc-6-Ahx-OH to participate in reactions involving the carboxylic acid group while keeping the amino group protected for later selective modification [].


Chemical Reactions Analysis

Boc-6-Ahx-OH is involved in several reactions crucial for scientific research:

  • Peptide Synthesis: A common application is incorporating Boc-6-Ahx-OH into peptide chains. The Boc group is selectively removed under specific conditions (e.g., acidic treatment) to reveal the free amino group. This free amino group can then form an amide bond with another amino acid or peptide fragment, leading to chain elongation []. Here's a simplified example:
Boc-6-Ahx-OH + H-Gly-OH --> Boc-6-Ahx-Gly-OH + H2O (acidic treatment)(Boc-protected Ahx + Glycine) --> (Ahx-Gly peptide) + Water
  • Esterification: The carboxylic acid group of Boc-6-Ahx-OH can react with alcohols to form esters. These esters can serve as precursors for further modifications or introduction of specific functionalities into a molecule [].

Physical And Chemical Properties Analysis

  • Melting Point: 112-114 °C [].
  • Boiling Point: Decomposes before boiling [].
  • Solubility: Soluble in organic solvents like chloroform and ethyl acetate. Slightly soluble in water [].
  • Stability: Stable under dry conditions. May hydrolyze (decompose) in moist environments [].

Mechanism of Action (Not Applicable)

Boc-6-Ahx-OH itself doesn't have a specific biological mechanism of action. It serves as a building block for the synthesis of more complex molecules that might have various biological activities depending on their structure.

  • Mild Irritant: May cause skin or eye irritation upon contact [].
  • Dust Hazard: Inhalation of dust particles may irritate the respiratory system [].

XLogP3

1.5

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 39 of 41 companies (only ~ 4.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Wikipedia

Boc-6-aminohexanoic acid

Dates

Modify: 2023-08-15
Poissonnier et al. Disrupting the CD95-PLCgamma1 interaction prevents Th17-driven inflammation. Nature Chemical Biology, doi: 10.1038/s41589-018-0162-9, published online 14 November 2018
Fernandez-Tejada et al. Development of a minimal saponin vaccine adjuvant based on QS-21. Nature Chemistry, doi: 10.1038/nchem.1963, published online 1 June 2014 http://www.nature.com/nchem

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